molecular formula C15H12Cl2OS B1597937 3,4-Dichloro-4'-(ethylthio)benzophenone CAS No. 844885-36-5

3,4-Dichloro-4'-(ethylthio)benzophenone

Cat. No. B1597937
M. Wt: 311.2 g/mol
InChI Key: MJNDCZPCLPCXOC-UHFFFAOYSA-N
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Description

3,4-Dichloro-4’-(ethylthio)benzophenone is a chemical compound with the molecular formula C15H12Cl2OS . Its molecular weight is 311.2 g/mol . It is also known by other names such as (3,4-dichlorophenyl)-(4-ethylsulfanylphenyl)methanone .


Molecular Structure Analysis

The InChI code for 3,4-Dichloro-4’-(ethylthio)benzophenone is InChI=1S/C15H12Cl2OS/c1-2-19-12-6-3-10 (4-7-12)15 (18)11-5-8-13 (16)14 (17)9-11/h3-9H,2H2,1H3 . The Canonical SMILES is CCSC1=CC=C (C=C1)C (=O)C2=CC (=C (C=C2)Cl)Cl .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 311.2 g/mol . It has a computed XLogP3-AA value of 5.4 . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound is 309.9985916 g/mol . The topological polar surface area of the compound is 42.4 Ų . The compound has a heavy atom count of 19 .

Scientific Research Applications

Synthesis and Electronic Properties

The synthesis of chloromethyl-functionalized 3,4-ethylenedioxythiophene (EDOT) derivatives, including those covalently functionalized with electron acceptor groups, showcases the utility of similar compounds in creating novel polymers with specific electronic properties. These polymers, such as those bearing anthraquinone or perylenetetracarboxylic diimide, demonstrate the ability to retain individual properties of both the PEDOT backbone and acceptor moieties, which is crucial for applications in organic electronic devices (Segura et al., 2006).

Chemical Reactions and Kinetics

The study on the conjugate addition of benzenethiol to cyclic enones catalyzed by a nonsymmetrical uranyl-salophen complex provides insight into the kinetic aspects of such reactions. This research highlights the high turnover efficiency of the catalyst in promoting the addition, indicating potential applications in synthetic chemistry for similar compounds (van Axel Castelli et al., 2007).

Photodetectors and Solar Cells

Modifications of 3,4-ethylenedioxythiophene (EDOT) as a conjugated side chain in polymers can significantly improve the detectivity of polymer photodetectors. This approach demonstrates how altering the chemical structure of compounds related to 3,4-Dichloro-4'-(ethylthio)benzophenone can impact the performance of photodetectors, spanning a photoresponse range from UV to NIR (Zhang et al., 2015).

Environmental and Health Impact

Research on the degradation of benzophenone-3 by advanced oxidation processes provides critical insights into the environmental fate and potential health impacts of related chemical compounds. Understanding the kinetics, intermediates, and toxicity of these processes is essential for assessing the safety and ecological effects of chemicals used in personal care products (Guo et al., 2016).

properties

IUPAC Name

(3,4-dichlorophenyl)-(4-ethylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2OS/c1-2-19-12-6-3-10(4-7-12)15(18)11-5-8-13(16)14(17)9-11/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNDCZPCLPCXOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374174
Record name 3,4-Dichloro-4'-(ethylthio)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-4'-(ethylthio)benzophenone

CAS RN

844885-36-5
Record name (3,4-Dichlorophenyl)[4-(ethylthio)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844885-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dichloro-4'-(ethylthio)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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